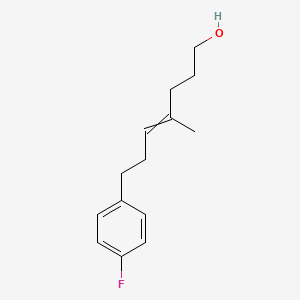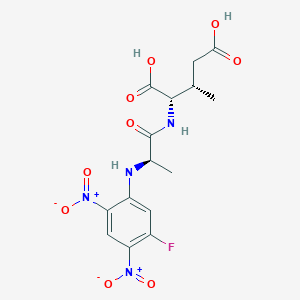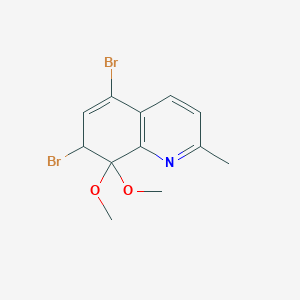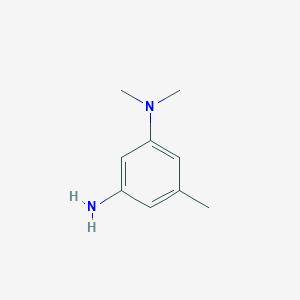
N~1~,N~1~,5-Trimethylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,5-Trimethylbenzene-1,3-diamine is an organic compound with the molecular formula C9H14N2 It is a derivative of benzene, where three methyl groups and two amino groups are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~1~,N~1~,5-Trimethylbenzene-1,3-diamine can be synthesized through several methods. One common approach involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction. The nitration process typically uses nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield N1,N~1~,5-Trimethylbenzene-1,3-diamine .
Industrial Production Methods
Industrial production of N1,N~1~,5-Trimethylbenzene-1,3-diamine often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,5-Trimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
N~1~,N~1~,5-Trimethylbenzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N1,N~1~,5-Trimethylbenzene-1,3-diamine exerts its effects involves interactions with various molecular targets. The amino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Trimethylbenzene (Hemimellitene)
- 1,2,4-Trimethylbenzene (Pseudocumene)
- 1,3,5-Trimethylbenzene (Mesitylene)
Uniqueness
N~1~,N~1~,5-Trimethylbenzene-1,3-diamine is unique due to the presence of both amino and methyl groups on the benzene ring.
Propriétés
Numéro CAS |
857003-42-0 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3-N,3-N,5-trimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2/c1-7-4-8(10)6-9(5-7)11(2)3/h4-6H,10H2,1-3H3 |
Clé InChI |
HOOQNUUBZAQERR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)

![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)

![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)
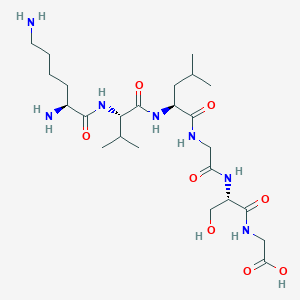
![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)

![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)
